2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)12(4-5-13)7-9(14)10-11-3-6-15-10/h3,6,8,13H,4-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXGHGWDBLSHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone typically involves the reaction of thiazole derivatives with hydroxyethyl and isopropylamino groups under controlled conditions. One common method involves the use of thiazole-2-carboxylic acid as a starting material, which is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
- Structure: Features a methyl group at position 4 and an amino group at position 2 of the thiazole ring.
- Key Properties: Molecular formula: C₆H₈N₂OS; molecular weight: 156.20 . Limited toxicological data are available, highlighting the need for caution in handling .
- Comparison: The absence of a hydroxyl or branched alkylamine in this compound reduces its polarity compared to the target molecule.
2-Acetylthiazole
- Structure : A simpler analog with an acetyl group directly attached to the thiazole ring.
- Key Properties: Molecular formula: C₅H₅NOS; molecular weight: 127.16 . Widely used as a flavoring agent due to its nutty/roasted aroma .
- Simpler synthesis (e.g., acetylation of thiazole) compared to the target compound’s multi-step synthesis involving amine functionalization.
2-Phenyl-1-thiazol-2-yl-ethanone
- Structure : Contains a phenyl group at the α-carbon instead of the substituted amine.
- Key Properties: Molecular formula: C₁₁H₉NOS; molecular weight: 203.26 . Synthesized via condensation reactions, as reported in LookChem literature .
- Greater hydrophobicity compared to the hydroxyl-containing target compound, impacting solubility profiles.
Other Thiazole Derivatives from Patent Literature
- Example : 2-[2-(2-Chlorothiazol-5-yl)-2-hydroxy-ethyl]sulfanyl-6-hydroxy-3-methyl-5-phenyl-pyrimidin-4-one (from ).
- Comparison :
- The hydroxyl and sulfanyl groups enhance hydrogen-bonding capacity, similar to the target compound’s hydroxyethyl group .
Data Table: Structural and Functional Comparison
Biological Activity
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. The thiazole moiety is known for its versatility and efficacy in various therapeutic applications, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives often exhibit their effects through:
- Inhibition of Enzymatic Activity : Many thiazole compounds inhibit enzymes involved in critical metabolic pathways.
- Antitumor Activity : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole compounds possess IC50 values in the micromolar range against human glioblastoma and melanoma cells. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring and substituents on the phenyl ring enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2A | U251 | 10–30 | Apoptosis induction |
| 2B | WM793 | 15–25 | Cell cycle arrest |
Antibacterial Activity
Thiazole derivatives have also been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3A | E. coli | 5 µg/mL |
| 3B | S. aureus | 10 µg/mL |
Study on Antitumor Effects
A study published in MDPI highlighted the efficacy of thiazole derivatives in inducing apoptosis in Jurkat cells (a model for leukemia). The compound demonstrated significant activity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in apoptosis pathways .
Research on Antimicrobial Properties
Another study focused on the antibacterial efficacy of thiazole compounds against various pathogens, revealing that some derivatives exhibited superior activity compared to conventional antibiotics. The presence of electron-donating groups was found to significantly enhance antibacterial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone, and what reaction conditions are critical for success?
- Methodology : The compound can be synthesized via alkylation of a thiazole-containing ethanone precursor. A general approach involves reacting 2-bromo-1-(thiazol-2-yl)ethanone with isopropyl-(2-hydroxyethyl)amine under reflux in ethanol or acetonitrile. Catalysts like polyvinyl pyridine (0.2 mmol) enhance reaction efficiency by neutralizing HBr byproducts . Key parameters include temperature (60–80°C), reaction time (8–12 hours), and stoichiometric control (1:1.2 molar ratio of bromoethanone to amine). Post-reaction purification via recrystallization (ethanol/water, 1:1 v/v) yields the product in ~85% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxyethyl/isopropyl groups (δ 1.0–1.5 ppm for isopropyl CH3; δ 3.6–4.0 ppm for -CH2-OH) .
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (e.g., m/z 269 [M+1]) and fragmentation patterns consistent with the tertiary amine and thiazole moieties .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values (e.g., C: 53.1%, H: 6.7%, N: 13.0%, S: 14.9%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodology : Systematic variation of solvents, catalysts, and temperature is critical. For example:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require careful pH control to avoid side reactions. Ethanol balances reactivity and solubility .
- Catalyst Optimization : Transition metal catalysts (e.g., CuI) or chiral catalysts (for enantioselective synthesis) can enhance selectivity, as seen in analogous thiazole hydrogenation protocols .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates and adjust quenching times .
Q. How should researchers address contradictory spectral data during compound characterization?
- Methodology : Cross-validate results using orthogonal techniques:
- Case Example : If NMR shows unexpected peaks at δ 4.2–4.5 ppm, perform HSQC or COSY to distinguish between hydroxyethyl (-CH2-OH) and potential byproducts (e.g., unreacted bromoethanone). Compare with literature data for structurally similar compounds (e.g., 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone ).
- Elemental Analysis Discrepancies : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat analysis to rule out residual solvents or moisture .
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?
- Methodology : Design assays based on structural analogs (e.g., thiazole-containing compounds with reported anticancer or antimicrobial activity ):
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
- Enzyme Inhibition Studies : Target kinases or proteases using fluorescence-based assays. For example, test inhibition of acetylcholinesterase (relevant in neurodegenerative diseases) with Ellman’s method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
